(4-bromo-1H-pyrazol-1-yl)[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone
Description
The compound “(4-bromo-1H-pyrazol-1-yl)[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone” is a hybrid heterocyclic molecule featuring a pyrazole ring substituted with a bromine atom at the 4-position and an oxazole ring substituted with a 2-chlorophenyl group at the 3-position and a methyl group at the 5-position. The methanone group bridges these two pharmacophoric moieties, creating a planar structure conducive to intermolecular interactions such as halogen bonding and π-π stacking . This compound is of interest due to its structural resemblance to bioactive molecules with reported antimicrobial, antiviral, and anti-inflammatory properties .
Properties
Molecular Formula |
C14H9BrClN3O2 |
|---|---|
Molecular Weight |
366.60 g/mol |
IUPAC Name |
(4-bromopyrazol-1-yl)-[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone |
InChI |
InChI=1S/C14H9BrClN3O2/c1-8-12(14(20)19-7-9(15)6-17-19)13(18-21-8)10-4-2-3-5-11(10)16/h2-7H,1H3 |
InChI Key |
XYQHAUCUCDGSJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3C=C(C=N3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BROMO-1H-PYRAZOL-1-YL)[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]METHANONE typically involves multi-step organic reactions. One common approach is the formation of the pyrazole ring followed by the introduction of the bromine atom. The isoxazole ring is then synthesized separately and coupled with the pyrazole derivative under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as palladium-catalyzed coupling reactions, which allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds. These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(4-BROMO-1H-PYRAZOL-1-YL)[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to remove the bromine or chlorine atoms, leading to different derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4-BROMO-1H-PYRAZOL-1-YL)[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of bromine and chlorine substitutions on biological activity. It serves as a model compound for understanding the interactions between similar molecules and biological targets.
Medicine
In medicinal chemistry, (4-BROMO-1H-PYRAZOL-1-YL)[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]METHANONE is investigated for its potential therapeutic properties. Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique combination of functional groups allows for the design of materials with tailored characteristics.
Mechanism of Action
The mechanism of action of (4-BROMO-1H-PYRAZOL-1-YL)[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]METHANONE involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms may play a role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s closest analogs differ in substituent positions, heterocyclic cores, or appended functional groups. Key comparisons include:
Table 1: Structural Comparison with Analogs
Key Observations :
- Heterocyclic Core: Replacement of pyrazole with dihydroquinoline () increases molecular weight (352.82 g/mol vs. ~350 g/mol for the target) and logP (4.35), suggesting higher lipophilicity .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | logP | Melting Point (°C) | Solubility (logSw) | |
|---|---|---|---|---|---|
| Target Compound* | ~350 | ~3.5 (estimated) | - | - | |
| Compound 17 | 575.91 | - | 129–130 | - | |
| OMS | - | - | - | - | |
| C20H17ClN2O2 | 352.82 | 4.35 | - | -4.76 |
Notes:
- The target compound’s bromine and chlorine atoms contribute to higher molecular weight and polar surface area compared to non-halogenated analogs.
- The sulfonamide group in Compound 17 () likely improves aqueous solubility relative to the target compound’s methanone bridge .
Key Observations :
Biological Activity
The compound (4-bromo-1H-pyrazol-1-yl)[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone is a complex organic molecule with potential applications in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.
Structural Overview
This compound consists of a pyrazole ring and an oxazole ring, both of which are known for their bioactive properties. The presence of halogen atoms, particularly bromine and chlorine, enhances the compound's reactivity and potential interactions within biological systems.
Antimicrobial Properties
Research indicates that compounds with similar structures often exhibit antimicrobial activity. The presence of the pyrazole and oxazole rings suggests potential effectiveness against various bacterial and fungal strains. For instance, derivatives of pyrazole have been documented to possess antibacterial and antifungal properties due to their ability to disrupt microbial cell functions .
Anti-inflammatory Effects
The compound's structure may also confer anti-inflammatory properties. Studies on related pyrazole compounds have shown significant inhibition of inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .
Antioxidant Activity
Molecular docking studies have demonstrated that compounds similar to this compound exhibit strong antioxidant properties. This activity is crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer .
Synthesis Methods
The synthesis of this compound can be approached through several methods, including:
- Condensation Reactions : Utilizing appropriate precursors under controlled conditions to form the desired product.
- Catalytic Methods : Employing catalysts to enhance reaction rates and yields.
- Solvent-Free Conditions : Recent studies suggest that solvent-free synthesis can improve efficiency and reduce environmental impact.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. The presence of specific functional groups influences its interaction with biological targets. For example:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Bromo-Pyrazole | Pyrazole ring with bromine | Antimicrobial |
| 5-Methyl-Oxazole | Oxazole ring with methyl group | Antifungal |
| 2-Chloro-Benzamide | Benzene ring with chlorine | Anti-inflammatory |
The dual heterocyclic nature combined with halogenation may enhance its reactivity compared to simpler analogs.
Case Studies
Several studies have highlighted the biological activities of similar compounds:
- Antioxidant Studies : A series of pyrazole derivatives were tested for their antioxidant capacity using DPPH assays, demonstrating significant free radical scavenging activity .
- Anti-inflammatory Research : In vivo studies showed that pyrazole derivatives significantly reduced inflammation in animal models by inhibiting pro-inflammatory cytokines .
- Antimicrobial Testing : Compounds structurally related to this compound were evaluated against various pathogens, showing promising results in inhibiting bacterial growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
